molecular formula C22H22N6O3 B1265700 Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- CAS No. 84283-09-0

Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-

Cat. No.: B1265700
CAS No.: 84283-09-0
M. Wt: 418.4 g/mol
InChI Key: ZMDIPFGNSFFLHV-RCCFBDPRSA-N
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Description

Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- is a synthetic compound that belongs to the class of adenosine analogs. This compound is characterized by the presence of a biphenyl group attached to the adenosine molecule, which enhances its biological activity and stability. Adenosine analogs are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Preparation Methods

The synthesis of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the following steps:

    Protection of the 2’-hydroxyl group: of adenosine using a suitable protecting group such as a silyl ether.

    Coupling reaction: between the protected adenosine and 4-aminobiphenyl using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Deprotection: of the 2’-hydroxyl group to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways, including those involved in inflammation and cell proliferation.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and inflammatory disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation or induce anti-inflammatory effects by modulating cytokine production.

Comparison with Similar Compounds

Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- can be compared with other adenosine analogs, such as:

    Adenosine, 2-chloro-2’-deoxy-: Known for its antiviral properties.

    Adenosine, 2-fluoro-2’-deoxy-: Exhibits anticancer activity.

    Adenosine, 2’-deoxy-2’,2’-difluoro-: Used in the treatment of certain cancers.

The uniqueness of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- lies in its enhanced stability and biological activity due to the presence of the biphenyl group, which distinguishes it from other adenosine analogs.

Properties

IUPAC Name

(2R,3S,5R)-5-[6-amino-8-(4-phenylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c23-20-19-21(25-12-24-20)28(18-10-16(30)17(11-29)31-18)22(27-19)26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-18,29-30H,10-11H2,(H,26,27)(H2,23,24,25)/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDIPFGNSFFLHV-RCCFBDPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233243
Record name Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84283-09-0
Record name Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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